5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups.Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of novel sulfonamide derivatives, including compounds related to 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, demonstrated their potential as antibacterial and antioxidant candidates. These compounds were synthesized via a copper-catalyzed coupling reaction and exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, along with moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).
Antimicrobial Activity
Another research initiative synthesized new heterocyclic compounds based on the sulfonamido moiety, suitable for use as antibacterial agents. These compounds were prepared through various reactions, yielding pyran, pyridine, and pyridazine derivatives, among others, and showed high antibacterial activities in preliminary evaluations (Azab, Youssef, & El-Bordany, 2013).
Antitumor and Anticancer Applications
Research on benzene sulfonamide pyrazole oxadiazole derivatives, which could be structurally related to the compound , indicated their potential as antimicrobial and antitubercular agents. Molecular docking studies suggested these compounds as promising antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2022).
Enantioselective Synthesis
An innovative approach involving the enantioselective bromoaminocyclization of unsaturated sulfonamides was developed, using an amino-thiocarbamate catalyst. This method allowed for the preparation of enantioenriched pyrrolidines, showcasing the versatility of sulfonamide compounds in catalysis and synthesis (Zhou, Chen, Tan, & Yeung, 2011).
Safety and Hazards
As with any chemical compound, handling “5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide” would require appropriate safety measures. It’s important to note that this product is not intended for human or veterinary use.
Future Directions
Properties
IUPAC Name |
5-bromo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2S2/c15-13-4-5-14(22-13)23(20,21)17-8-10-19-9-6-12(18-19)11-3-1-2-7-16-11/h1-7,9,17H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNBJPHLDRSGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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